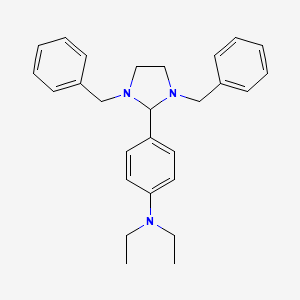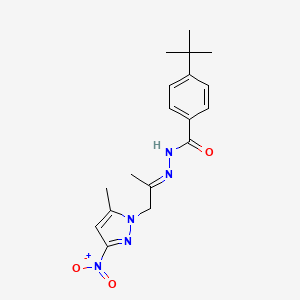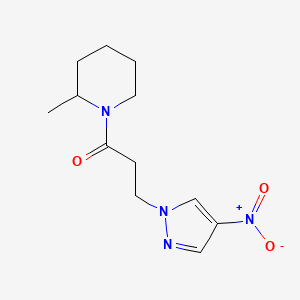
4-(1,3-Dibenzyl-2-imidazolidinyl)-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-DIBENZYL-2-IMIDAZOLIDINYL)PHENYL]-N,N-DIETHYLAMINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an imidazolidine ring substituted with dibenzyl groups, attached to a phenyl ring, which is further connected to a diethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-DIBENZYL-2-IMIDAZOLIDINYL)PHENYL]-N,N-DIETHYLAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidine Ring: The imidazolidine ring is synthesized by reacting benzylamine with formaldehyde and a secondary amine under acidic conditions.
Substitution Reaction: The dibenzyl groups are introduced through a substitution reaction involving benzyl chloride and the imidazolidine intermediate.
Coupling with Phenyl Ring: The substituted imidazolidine is then coupled with a phenyl ring using a Friedel-Crafts alkylation reaction.
Introduction of Diethylamine Moiety: Finally, the diethylamine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N-[4-(1,3-DIBENZYL-2-IMIDAZOLIDINYL)PHENYL]-N,N-DIETHYLAMINE involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-DIBENZYL-2-IMIDAZOLIDINYL)PHENYL]-N,N-DIETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazolidine oxides.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
N-[4-(1,3-DIBENZYL-2-IMIDAZOLIDINYL)PHENYL]-N,N-DIETHYLAMINE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-[4-(1,3-DIBENZYL-2-IMIDAZOLIDINYL)PHENYL]-N,N-DIETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dibenzyl-2-imidazolidinyl)-N,N-dimethylaniline
- 4-(1,3-Dibenzyl-2-imidazolidinyl)-N,N-dimethyl-2-nitroaniline
Uniqueness
N-[4-(1,3-DIBENZYL-2-IMIDAZOLIDINYL)PHENYL]-N,N-DIETHYLAMINE stands out due to its specific structural features, such as the diethylamine moiety, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C27H33N3 |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
4-(1,3-dibenzylimidazolidin-2-yl)-N,N-diethylaniline |
InChI |
InChI=1S/C27H33N3/c1-3-28(4-2)26-17-15-25(16-18-26)27-29(21-23-11-7-5-8-12-23)19-20-30(27)22-24-13-9-6-10-14-24/h5-18,27H,3-4,19-22H2,1-2H3 |
InChI Key |
VRIMPIZNKJYYKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10908088.png)
![2-[2-(1-Adamantyl)acetyl]-N~1~-cyclopropyl-1-hydrazinecarbothioamide](/img/structure/B10908093.png)

![2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10908108.png)
![3-bromo-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10908114.png)

![N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-3-(5-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B10908125.png)
![N~1~-[(E)-furan-2-ylmethylidene]-N~5~-phenyl-1H-tetrazole-1,5-diamine](/img/structure/B10908141.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B10908143.png)
![3-(ethylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908158.png)
![5-ethyl-4-{[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10908161.png)

![4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]pyridine](/img/structure/B10908170.png)
![3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10908182.png)
